2-Amino-3-(2-chlorophenyl)propanoic acid
CAS No.: 14091-11-3
Cat. No.: VC21536627
Molecular Formula: C9H10ClNO2
Molecular Weight: 199.63 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 14091-11-3 |
---|---|
Molecular Formula | C9H10ClNO2 |
Molecular Weight | 199.63 g/mol |
IUPAC Name | 2-amino-3-(2-chlorophenyl)propanoic acid |
Standard InChI | InChI=1S/C9H10ClNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) |
Standard InChI Key | CVZZNRXMDCOHBG-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)CC(C(=O)O)N)Cl |
Canonical SMILES | C1=CC=C(C(=C1)CC(C(=O)O)N)Cl |
Chemical Properties and Structure
Molecular Information
2-Amino-3-(2-chlorophenyl)propanoic acid is registered with CAS number 14091-11-3, providing a unique identifier in chemical databases and literature . The compound has a molecular formula of C9H10ClNO2, indicating its composition of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms arranged in a specific configuration . Its molecular weight is 199.63 g/mol, which places it in the category of low molecular weight compounds commonly used in biochemical research and pharmaceutical development . The compound is commonly known by several synonyms in scientific literature, including DL-Phe(2-Cl)-OH, H-DL-Phe(2-Cl)-OH, 2-CHLOROPHENYLALANINE, and 2-chloro-DL-phenylalanine, reflecting its relationship to the amino acid phenylalanine with a 2-chloro modification .
Physical Properties
The physical properties of 2-Amino-3-(2-chlorophenyl)propanoic acid provide important information for its handling, storage, and application in research settings. Table 1 summarizes these key physical characteristics:
Property | Value | Note |
---|---|---|
Melting point | 216-219 °C | Experimentally determined |
Boiling point | 339.5±32.0 °C | Predicted value |
Density | 1.336±0.06 g/cm³ | Predicted value |
Physical form | Solid | At room temperature |
Color | White to Off-White | Visual appearance |
pKa values | pK1: 2.23(+1); pK2: 8.94(0) | At 25°C |
Table 1: Physical properties of 2-Amino-3-(2-chlorophenyl)propanoic acid
The compound's high melting point is characteristic of amino acids, which typically form strong intermolecular hydrogen bonds and zwitterionic structures in the solid state . The pKa values indicate that the compound has two ionizable groups - the carboxylic acid group (pK1) and the amino group (pK2), which determine its charge state at different pH values . This ionization behavior is particularly important for understanding its solubility, reactivity, and biological interactions.
Solubility Data
Solubility is a critical parameter for the practical application of any compound in biochemical research and pharmaceutical development. 2-Amino-3-(2-chlorophenyl)propanoic acid demonstrates pH-dependent solubility in various solvents, as shown in Table 2:
Solvent | Solubility | Conditions |
---|---|---|
DMSO | 40 mg/mL (200.37 mM) | Ultrasonic agitation and pH adjustment to 10 with 1 M HCl |
Water | 22.22 mg/mL (111.31 mM) | Ultrasonic agitation and pH adjustment to 3 with HCl |
Aqueous Acid | Slightly soluble | Standard conditions |
Table 2: Solubility data for 2-Amino-3-(2-chlorophenyl)propanoic acid
The solubility pattern reflects the amphoteric nature of amino acids, with enhanced solubility in acidic aqueous solutions where the carboxyl group is protonated and the amino group is positively charged . In DMSO, the compound shows good solubility when the pH is adjusted to basic conditions, indicating the importance of pH control in solution preparation . This information is particularly valuable for researchers planning experiments or formulating the compound for specific applications.
Biological Activity and Applications
2-Amino-3-(2-chlorophenyl)propanoic acid, as a phenylalanine derivative, belongs to a class of compounds that have demonstrated various biological activities and applications in biochemical research . Amino acids and their derivatives, including this compound, have been commercially utilized as ergogenic supplements that influence the secretion of anabolic hormones, provide fuel during exercise, enhance mental performance during stress-related tasks, and help prevent exercise-induced muscle damage . These biological effects make such compounds potentially valuable in sports nutrition and performance enhancement contexts.
The presence of the chlorine atom at the 2-position of the phenyl ring introduces unique electronic and steric properties that can modify the compound's interaction with biological targets compared to natural phenylalanine . This structural modification may confer distinct pharmacological properties, potentially useful in drug discovery and development. While the specific biological activities of 2-Amino-3-(2-chlorophenyl)propanoic acid require further investigation, its structural similarity to known bioactive amino acid derivatives suggests potential applications in various biological systems.
As a modified amino acid, this compound may also serve as a building block for the synthesis of peptides with altered properties, providing tools for studying protein structure-function relationships and developing peptide-based therapeutics with improved stability or novel activities . The incorporation of halogenated amino acids into peptides is a recognized strategy in medicinal chemistry for modulating bioavailability, metabolic stability, and receptor interactions.
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